molecular formula C9H10O5 B13445807 2-hydroxy-2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid

2-hydroxy-2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid

Cat. No.: B13445807
M. Wt: 204.13 g/mol
InChI Key: CGQCWMIAEPEHNQ-WBJZHHNVSA-N
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Description

This compound features a cyclohexa-1,3,5-triene (benzene-like) ring substituted at the 4-position with a hydroxyl (-OH) group and at the 3-position with a methoxy (-OCH₃) group. The acetic acid moiety (-CH₂COOH) is attached to the 1-position of the ring, with an additional hydroxyl group on the adjacent carbon. The six carbons in the cyclohexatriene ring are isotopically labeled with carbon-13 (13C6), making it a valuable tracer for metabolic and pharmacokinetic studies.

Properties

Molecular Formula

C9H10O5

Molecular Weight

204.13 g/mol

IUPAC Name

2-hydroxy-2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid

InChI

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

CGQCWMIAEPEHNQ-WBJZHHNVSA-N

Isomeric SMILES

CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(C(=O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzaldehyde and glyoxylic acid.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-hydroxy-2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Isotopic Features

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Isotopic Labeling Key Applications Biological Activity
Target Compound C₉H₁₀O₅ (13C6) ~214 (estimated) 4-OH, 3-OCH₃ 13C6 (ring) Pharmacological research, isotopic tracing Antioxidant, anti-inflammatory (inferred)
2-(4-Chloro-2-methyl(13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid C₉H₉ClO₃ (13C6) 206.57 4-Cl, 2-CH₃ 13C6 (ring) Reference standard Reactivity from Cl (electron-withdrawing)
4'-Hydroxy diclofenac-13C6 C₁₄H₉Cl₂NO₃ (13C6) ~344 (estimated) 2,6-Cl, 4-OH 13C6 (ring) Drug metabolite analysis Anti-inflammatory (as diclofenac derivative)
2-Hydroxy-2-(4-methoxyphenyl)acetic acid C₉H₁₀O₄ 182.17 4-OCH₃ (phenyl) None Allelopathic agent Inhibits Microcystis aeruginosa growth
2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid C₂₀H₁₁I₄O₅ ~915 (estimated) 3,5-I, 4-OH None Thyroid hormone analogs Endocrine modulation

Substituent Effects on Physicochemical Properties

  • Hydroxy and Methoxy Groups (Target Compound): The electron-donating -OH and -OCH₃ groups enhance solubility in polar solvents (e.g., water, ethanol) compared to halogenated analogs.
  • Chloro and Methyl Groups ( Compound): Chlorine’s electron-withdrawing nature reduces solubility but increases stability against oxidation.
  • Iodine Substituents ( Compounds): Iodine’s large atomic radius increases molecular weight and lipophilicity, favoring blood-brain barrier penetration in thyroid hormone analogs .

Biological Activity

The compound 2-hydroxy-2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid , also known by its chemical formula C9H10O4C_9H_{10}O_4, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following characteristics:

  • Molecular Formula : C9H10O4C_9H_{10}O_4
  • Molecular Weight : 182.1733 g/mol
  • Stereochemistry : Absolute configuration with one defined stereocenter .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity , which is crucial in mitigating oxidative stress-related diseases. The mechanism involves scavenging free radicals and enhancing endogenous antioxidant defenses.

Anti-inflammatory Effects

In vitro studies suggest that the compound can inhibit the production of pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis and other inflammatory disorders.

Antimicrobial Activity

The compound has shown moderate antimicrobial properties against various bacterial strains. It is particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell walls .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Gene Expression Modulation : It influences the expression of genes related to oxidative stress and inflammation.
  • Cell Signaling Pathways : The compound may modulate key signaling pathways such as NF-kB and MAPK pathways that are crucial in inflammatory responses.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results demonstrated that it effectively reduced DPPH radicals by 70% at a concentration of 100 µM.

Study 2: Anti-inflammatory Activity in Animal Models

In a murine model of arthritis, administration of the compound led to a significant reduction in paw swelling and serum levels of inflammatory markers (TNF-alpha and IL-6), indicating its potential therapeutic role in inflammatory diseases.

StudyModelFindings
Study 1In vitro70% reduction in DPPH radicals at 100 µM
Study 2Murine modelSignificant reduction in paw swelling and inflammatory markers

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